molecular formula C19H20BrN3O2 B2490795 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396808-51-7

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No. B2490795
CAS RN: 1396808-51-7
M. Wt: 402.292
InChI Key: GTQDVPZYBFADLA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered attention for their potential in various applications, including medicinal chemistry and material science. The focus here will be on the synthesis, molecular structure, and chemical and physical properties of this compound, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related bromo-benzamide derivatives involves multi-step chemical reactions, starting from halogenated benzoic acids or their functionalized derivatives. These compounds are often synthesized through nucleophilic substitution reactions, followed by amide bond formation. In some cases, direct acylation reactions of aromatic compounds with carboxylic acid derivatives are employed to introduce the benzamide functionality (Saeed et al., 2020).

Molecular Structure Analysis

The crystal and molecular structure of these compounds reveals interesting features such as hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity. Single-crystal X-ray diffraction analysis has been a key tool in elucidating their three-dimensional arrangements, showing that these molecules can adopt specific conformations based on intramolecular and intermolecular interactions (Polo et al., 2019).

Chemical Reactions and Properties

Bromo-benzamide derivatives participate in various chemical reactions, including coupling reactions (e.g., Suzuki coupling), which are pivotal for the introduction of diverse functional groups into the aromatic system. Their chemical reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups attached to the benzamide ring. These modifications can alter the compound's reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations (Hirokawa et al., 1998).

Physical Properties Analysis

The physical properties of bromo-benzamide derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. The introduction of halogen atoms or other substituents can significantly affect these properties. For instance, the presence of bromine increases molecular weight and can enhance the compound's melting point. Solubility in various solvents is influenced by the polarity of the molecule, which is adjusted by substituting different functional groups on the benzamide core (Adam et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide" and its analogs include their acidity/basicity, reactivity towards various reagents, and stability under different conditions. These properties are crucial for understanding their behavior in biological systems and their potential applications in drug design and development. Studies have shown that modifications on the benzamide moiety can lead to compounds with varying degrees of biological activity and stability, highlighting the importance of chemical properties in the design of new molecules (Zhou et al., 2008).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization of Benzamide Derivatives : Benzamide derivatives, including those related to 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, are synthesized and characterized for their potential as CCR5 antagonists. These compounds exhibit bioactivity and are characterized using techniques like NMR and MS (Cheng De-ju, 2015).

  • Copper and Nickel Complexes of Bromo Benzamides : Studies on 4-Bromo-N-(di-R-carbamothioyl)benzamides and their Ni(II) and Cu(II) complexes provide insights into their structural and molecular properties. X-ray diffraction data reveal detailed crystal structures, and spectroscopic analyses confirm the formation of metal complexes (G. Binzet et al., 2009).

  • Intermolecular Interactions in Benzamides : The synthesis, X-ray structure, and DFT calculations of antipyrine derivatives related to this compound reveal significant intermolecular interactions. These include hydrogen bonds and π-interactions, which are crucial for stabilizing molecular assemblies (A. Saeed et al., 2020).

Chemical and Pharmacological Properties

  • Antipsychotic Agents and Dopamine Inhibition : Research into benzamide derivatives, including structures similar to this compound, explores their antidopaminergic properties. These compounds show potential as antipsychotic agents and have been studied for their interaction with dopamine receptors (T. Högberg et al., 1990).

  • Antimicrobial Activity of Benzamide Derivatives : N-benzimidazol-1-yl-methyl-benzamide derivatives, structurally related to this compound, exhibit significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various bacteria and fungi, highlighting their potential in treating microbial infections (Ritchu Sethi et al., 2016).

  • Potential Inhibitors of Nicotinamide Phosphoribosyltransferase : Benzamide derivatives, similar to this compound, have been identified as inhibitors of nicotinamide phosphoribosyltransferase (Nampt). These compounds show promise in biochemical and cellular Nampt activity and possess cytotoxicity potential (J. Lockman et al., 2010).

Mechanism of Action

Target of Action

Similar benzamide derivatives have been found to interact withhypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

It’s known that benzamide derivatives can induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The compound likely affects the HIF-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is214.059 , which could influence its pharmacokinetic properties.

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of the compound is likely influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

properties

IUPAC Name

2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDVPZYBFADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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